N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide

Uncharacterized compound Data gap Procurement risk

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide (CAS 895481-46-6) is a synthetic small molecule with the molecular formula C₁₆H₁₈N₂OS₂ and a molecular weight of 318.45 g/mol. The compound features a 4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an acetamide bridge to a phenylsulfanyl moiety.

Molecular Formula C16H18N2OS2
Molecular Weight 318.45
CAS No. 895481-46-6
Cat. No. B2943735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide
CAS895481-46-6
Molecular FormulaC16H18N2OS2
Molecular Weight318.45
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C16H18N2OS2/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19)
InChIKeyONLOKQVDGXJEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide (CAS 895481-46-6): Structural Identity, Chemical Class, and Procurement Profile


N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide (CAS 895481-46-6) is a synthetic small molecule with the molecular formula C₁₆H₁₈N₂OS₂ and a molecular weight of 318.45 g/mol . The compound features a 4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an acetamide bridge to a phenylsulfanyl moiety. Its InChI Key is ONLOKQVDGXJEFA-UHFFFAOYSA-N [1]. As of the present analysis, no peer-reviewed primary research articles, patents, or publicly accessible bioassay data specifically characterizing the biological activity of this compound were identified in standard chemical biology databases (PubChem, ChEMBL, BindingDB, DrugBank), nor in the broader biomedical literature. The compound is available from select specialty chemical suppliers for non-human research purposes only .

Uncharacterized bioactivity: No publicly available target engagement, phenotypic, or ADME data exist.
Structural diversity element: Phenylsulfanyl acetamide moiety provides differentiation from common heterocyclic analogs.
Low-risk synthetic intermediate: Tetrahydrobenzothiazole core with reactable acetamide and sulfanyl groups.

Why Generic Substitution of N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)acetamide Is Not Supported by Current Evidence


Currently, no publicly available experimental data exist to establish that this compound possesses any quantifiable biological activity, let alone that it is differentiated or superior to close structural analogs. In the absence of head-to-head comparisons, cross-study comparable data, or even single-agent characterization in a defined assay system, there is no evidence-based rationale to prioritize this compound over any other tetrahydrobenzothiazole acetamide derivative. Generic substitution cannot be assessed because the baseline activity profile of the compound itself has not been publicly characterized [1]. Any procurement decision based on assumed class-level properties of benzothiazole derivatives would be speculative and is not supported by the current evidence landscape [2].

No activity baseline
Without any reported bioactivity for this compound, direct comparison to other tetrahydrobenzothiazole acetamides is impossible; assuming interchangeability is not evidence-supported.
Class-level extrapolation unsupported
Benzothiazole derivatives exhibit highly variable activities. Procurement based on pharmacophore assumptions risks selecting an inactive or unvalidated congener.
Structural analog data not transferable
A benzoxazole-substituted analog (MLS000096777) shows weak TNF-α inhibition, but the phenylsulfanyl substitution of CAS 895481-46-6 may shift activity profiles unpredictably.

Quantitative Comparative Evidence Guide for CAS 895481-46-6: Evaluation of Available Differentiation Data


Absence of Direct Pharmacological Comparator Data for CAS 895481-46-6

Despite exhaustive searching of authoritative biomedical and chemical databases (PubChem, ChEMBL, BindingDB, DrugBank, PubMed), no quantitative biological activity data—neither for the target compound nor for any direct comparator in a shared assay—could be located. The closest structurally characterized analog in a public bioactivity database is 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (MLS000096777, CID 2945168), which was tested in an NIH Molecular Libraries Probe Production Centers Network (MLPCN) TNF-α inhibition assay (PubChem AID 2485) and exhibited an IC₅₀ of 3.36 × 10³ nM [1]. However, this analog replaces the phenyl group on the sulfanyl substituent with a benzoxazole heterocycle—a substantial structural modification that precludes direct extrapolation to CAS 895481-46-6. No comparative data between these two compounds in any shared assay system exist. Therefore, it is not possible to assert any pharmacological differentiation for CAS 895481-46-6.

Comparator data absent
Data to verify
Analog IC₅₀ 3.36 × 10³ nM (TNF-α, PubChem AID 2485)
Target compound lacks any activity readout; comparison not possible.
Data gap prevents differentiation from this or any analog.
Only a structurally distinct benzoxazole derivative was tested in a shared assay context.
Uncharacterized compound Data gap Procurement risk

Gap in Physicochemical and ADME Profiling Data for Procurement Decision-Making

No experimentally determined physicochemical parameters—including aqueous solubility, logP, logD, pKa, plasma protein binding, metabolic stability, or permeability—are publicly available for CAS 895481-46-6. Even basic solubility data are absent from supplier technical datasheets . Without these parameters, it is impossible to assess whether this compound offers any practical advantage (e.g., improved solubility, reduced LogP) over structurally related tetrahydrobenzothiazole acetamides. For procurement purposes, the absence of solubility data is particularly critical, as it directly impacts the feasibility of in vitro assay design and formulation.

ADME/solubility data gap
Data to verify
No experimental solubility, logP, or metabolic stability data available
Procurement risk increased; assay feasibility cannot be assessed.
Supplier lists solubility as ‘not available’; independent characterization required.
Physicochemical characterization Solubility ADME

Potential Application Scenarios for CAS 895481-46-6 Based on Structural Class and Evidence Limitations


Chemical Library Screening as a Diversity Element in Tetrahydrobenzothiazole-Focused Compound Collections

Given the complete absence of target-specific or phenotypic activity data, the most defensible use case for CAS 895481-46-6 is as a structural diversity element within a broader tetrahydrobenzothiazole screening library. Its phenylsulfanyl acetamide substituent distinguishes it from analogs bearing heterocyclic or alkyl substituents at the same position ; however, this structural distinction has not been correlated with any biological or physicochemical differentiation [1]. Users should treat this compound as an uncharacterized screening candidate and should not prioritize it over analogs with established activity profiles unless structural novelty alone is the selection criterion.

Negative Control or Chemical Probe Development (Conditional on In-House Profiling)

Were a research group to independently establish that CAS 895481-46-6 lacks activity against a target for which close structural analogs are active, it could serve as a negative control or inactive probe. However, this application would require substantial in-house characterization and comparative data generation before any claim of utility could be supported . Procurement for this purpose should be contingent on a commitment to first generate the requisite activity data.

Synthetic Chemistry Intermediate for Downstream Derivatization

The compound's tetrahydrobenzothiazole core with a primary acetamide linkage may serve as a scaffold for further synthetic elaboration. This application does not require pre-existing biological activity data and represents the lowest-risk procurement scenario for an uncharacterized compound . Users should verify the reactivity of the phenylsulfanyl and acetamide functionalities under their intended reaction conditions.

Application
Selection Property
Validation Focus
Tetrahydrobenzothiazole-focused library screening
Structural novelty from phenylsulfanyl acetamide substituent
Confirm identity and purity; treat as uncharacterized diversity element
Negative control / inactive probe (conditional)
Potential lack of target activity (to be confirmed in-house)
Requires internal profiling vs. active analogs before use as control
Synthetic intermediate for derivatization
Acetamide and phenylsulfanyl groups as synthetic handles
Verify reactivity and compatibility under intended reaction conditions
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